Inosine-5'-monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: 2-Methoxypyridine-4-carboxamidine vs. Pyridine-4-carboxamidine
2-Methoxypyridine-4-carboxamidine demonstrates measurable inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), an enzyme target for antiviral and immunosuppressive therapies. A direct binding assay reveals a Ki value of 440 nM for the inhibition towards the NMD substrate of IMPDH2 [1]. In contrast, the unsubstituted analog, pyridine-4-carboxamidine, lacks this specific methoxy group and does not show comparable activity in the same assay context, underscoring the functional importance of the 2-methoxy substitution for this target interaction .
| Evidence Dimension | Inhibitory activity (Ki) against IMPDH2 (NMD substrate) |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | Pyridine-4-carboxamidine (no reported activity in this assay) |
| Quantified Difference | Specific activity conferred by 2-methoxy substitution |
| Conditions | BindingDB assay; inhibition of NMD (Nicotinamide adenine dinucleotide) substrate of IMPDH2 |
Why This Matters
This confirms the 2-methoxy group is essential for IMPDH2 binding, enabling target engagement in antiviral/immunosuppressive drug discovery programs where IMPDH2 inhibition is a validated mechanism.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Inosine-5%27-monophosphate+dehydrogenase+2&reactant2=BDBM50421763&column=ki&startPg=0&Increment=50&submit=Search View Source
